3-(1-Adamantyl)quinazolin-4-one
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Overview
Description
3-(1-Adamantyl)quinazolin-4-one is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. The incorporation of the adamantyl group into the quinazolinone structure enhances its stability and biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Adamantyl)quinazolin-4-one typically involves the reaction of 1-adamantylamine with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 1-adamantylamine with isatoic anhydride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Adamantyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinazolinones can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of quinazolinone oxides.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)quinazolin-4-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation and survival of cancer cells. Additionally, it can modulate the activity of other proteins involved in cellular processes, leading to its diverse biological effects .
Comparison with Similar Compounds
Quinazolin-4-one: Lacks the adamantyl group but shares the quinazolinone core structure.
1-Adamantylamine: Contains the adamantyl group but lacks the quinazolinone structure.
4-Aminoquinazoline: Similar quinazolinone structure with an amino group at the 4-position
Uniqueness: 3-(1-Adamantyl)quinazolin-4-one is unique due to the presence of both the adamantyl group and the quinazolinone core. This combination enhances its stability, lipophilicity, and biological activity, making it a promising candidate for drug development and other applications .
Properties
CAS No. |
83610-13-3 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-(1-adamantyl)quinazolin-4-one |
InChI |
InChI=1S/C18H20N2O/c21-17-15-3-1-2-4-16(15)19-11-20(17)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2 |
InChI Key |
KKWYFIDOPZNGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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